molecular formula C18H16ClN5O2 B461356 6'-amino-3'-butyl-5-chloro-1,1',3,4'-tetrahydro-2-oxospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile CAS No. 674807-36-4

6'-amino-3'-butyl-5-chloro-1,1',3,4'-tetrahydro-2-oxospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile

Cat. No.: B461356
CAS No.: 674807-36-4
M. Wt: 369.8g/mol
InChI Key: ZHNXHSJJBHISNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’-amino-3’-butyl-5-chloro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that incorporates multiple functional groups and ring systems. This compound is part of the indole and pyrazole derivative families, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6’-amino-3’-butyl-5-chloro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the indole and pyrazole rings, followed by their fusion into the spiro compound. Common reagents used in these reactions include hydrazine derivatives, chloroformates, and various catalysts . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6’-amino-3’-butyl-5-chloro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Properties

CAS No.

674807-36-4

Molecular Formula

C18H16ClN5O2

Molecular Weight

369.8g/mol

IUPAC Name

6'-amino-3'-butyl-5-chloro-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C18H16ClN5O2/c1-2-3-4-13-14-16(24-23-13)26-15(21)11(8-20)18(14)10-7-9(19)5-6-12(10)22-17(18)25/h5-7H,2-4,21H2,1H3,(H,22,25)(H,23,24)

InChI Key

ZHNXHSJJBHISNZ-UHFFFAOYSA-N

SMILES

CCCCC1=C2C(=NN1)OC(=C(C23C4=C(C=CC(=C4)Cl)NC3=O)C#N)N

Canonical SMILES

CCCCC1=C2C(=NN1)OC(=C(C23C4=C(C=CC(=C4)Cl)NC3=O)C#N)N

Origin of Product

United States

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